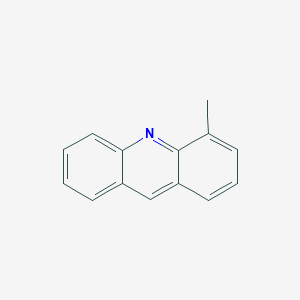

4-Methylacridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

610-51-5 |

|---|---|

分子式 |

C14H11N |

分子量 |

193.24 g/mol |

IUPAC 名称 |

4-methylacridine |

InChI |

InChI=1S/C14H11N/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12/h2-9H,1H3 |

InChI 键 |

SKLZCRNUJKGGRW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=CC3=CC=CC=C3N=C12 |

规范 SMILES |

CC1=CC=CC2=CC3=CC=CC=C3N=C12 |

其他CAS编号 |

610-51-5 |

溶解度 |

0.4 [ug/mL] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Methylacridine and Its Derivatives

Direct Electrophilic Substitution Approaches for 4-Substituted Acridines

Direct functionalization of the acridine (B1665455) ring through electrophilic substitution presents a synthetic challenge. rsc.org Classical electrophilic substitution reactions on the unsubstituted acridine ring are often not regioselective and can yield a mixture of polyfunctionalized products, limiting their utility in multi-step syntheses. rsc.orgthieme-connect.com The acridine system has several positions susceptible to electrophilic attack, primarily positions 2, 4, 5, and 7, with the outcome heavily dependent on reaction conditions and the electronic properties of existing substituents. thieme-connect.compharmaguideline.com

Despite these challenges, some regioselective methods have been developed. The presence of an activating group, such as a hydroxy or methoxy (B1213986) group at the 2-position, can direct electrophilic substitution specifically to the 1-position. tandfonline.com For substitution at the 4-position, the Tscherniac-Einhorn reaction has been successfully employed. thieme-connect.com This reaction involves reacting acridine with N-(hydroxymethyl)phthalimide under acidic conditions to introduce a phthalimidomethyl group at the 4-position, which can be further modified. thieme-connect.com This approach demonstrates that while direct methylation at the 4-position is not straightforward, electrophilic substitution can serve as a viable pathway to introduce functional handles at this specific location.

Condensation and Cyclization Reactions in 4-Methylacridine Synthesis

Condensation and cyclization reactions are the most reliable and widely used methods for constructing the acridine core, offering greater control over isomer formation compared to direct substitution. A common strategy for synthesizing this compound involves a multi-step sequence starting from readily available precursors. mdpi.com

One established pathway begins with the Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid. mdpi.com This reaction, typically catalyzed by copper, forms the intermediate N-phenylanthranilic acid derivative, 2-[(2-methylphenyl)amino]benzoic acid. mdpi.com Subsequent intramolecular cyclization of this intermediate, often achieved by heating in a dehydrating agent like polyphosphoric acid (PPA), proceeds via a Friedel-Crafts acylation to furnish 4-methyl-9(10H)-acridinone. mdpi.com The acridinone (B8587238) can then be reduced and aromatized to yield this compound. mdpi.com

Another classical approach is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures. pharmaguideline.com To produce this compound via this method, a suitably substituted diphenylamine would be required.

A particularly efficient and concise method for synthesizing the acridine skeleton involves the intramolecular cyclization of o-arylaminophenyl Schiff bases. nih.govresearchgate.net This strategy offers a versatile route to a wide range of acridine derivatives under convenient conditions. nih.govresearchgate.net The synthesis begins with the preparation of an o-arylaminophenyl Schiff base, which is readily available. This precursor then undergoes a cyclization reaction promoted by a Lewis acid, such as zinc chloride (ZnCl₂), to form the acridine ring system. nih.govresearchgate.netscite.ai The reaction conditions and the scope of this methodology have been examined in detail, proving it to be a robust approach for creating diverse acridine and polycyclic aza-aromatic compounds. researchgate.net

Synthesis of Functionalized this compound Derivatives

Once the this compound core is obtained, it can be further functionalized to produce a variety of derivatives with tailored properties. This often involves introducing reactive groups, such as carboxylic acids, which can then be converted into esters, amides, and other functionalities.

An efficient synthetic route has been developed for mono-functional 4-substituted acridine derivatives, which serve as precursors for esters and amides. researchgate.net This method allows for the creation of a wide range of simple acridinic patterns that can be linked to various side chains. researchgate.net The synthesis of acridine ester and amide derivatives can be achieved with high yields from the corresponding acridinic alcohol and amine precursors, respectively. researchgate.net

The conversion of esters to amides is a fundamental transformation in organic synthesis. nih.govnsf.gov Recent advancements have demonstrated efficient methods for this conversion under mild conditions, for instance, by reacting various esters with alkali metal amidoboranes. nih.gov This approach is tolerant of many functional groups and proceeds with high yields. nih.gov

Table 1: Examples of Acridinic Ester and Amide Synthesis

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Acridinic Alcohol | Carboxylic Acid/Derivative | Ester | researchgate.net |

| Acridinic Amine | Carboxylic Acid/Derivative | Amide | researchgate.net |

| Platinum-nitrile complex | 9-Aminoacridine (B1665356) derivative | Amidine-linked ester | nih.gov |

Acridine carboxylic acids are versatile precursors for a wide array of derivatives. Acridine-9-carboxylic acid and 5-methylacridine-4-carboxylic (B1253512) acid have been extensively used as starting materials for synthesizing new compounds, particularly amides. researchgate.netmdpi.com While acridine-9-carboxylic acid itself shows no antiproliferative properties, its derivatives are of interest. researchgate.netmdpi.com Derivatives of 5-methylacridine-4-carboxylic acid, an isomer of the this compound core, have shown significant biological activity. mdpi.comcornell.edumdpi.com

The synthesis of these derivatives often employs solid-phase methods, which allow for the rapid and modular preparation of larger molecules, such as oligomers where acridine units are linked by peptide backbones. researchgate.netmdpi.com In a typical procedure, the carboxylic acid group is activated and then coupled with an amine or an amino acid to form a stable amide bond. mdpi.com For example, 5-methylacridine-4-carboxamide derivatives have been prepared by replacing a dimethylamino group with natural amino acids like lysine (B10760008) and arginine. mdpi.com

Table 2: Derivatives from Acridine Carboxylic Acid Precursors

| Starting Material | Derivative Type | Key Findings | Reference(s) |

|---|---|---|---|

| Acridine-9-carboxylic acid | Amide-linked oligomers | Resulting derivatives were inactive. | researchgate.netmdpi.com |

| 5-Methylacridine-4-carboxylic acid | Carboxamide derivatives | Showed moderate to high antiproliferative activity. | mdpi.com |

| 5-Methylacridine-4-carboxylic acid | Bis(acridine-4-carboxamides) | Dimeric analogues showed superior potency to monomeric versions. | acs.org |

A novel class of functionalized acridines are the N-acylhydrazone derivatives. mdpi.comresearchgate.net These compounds are typically synthesized by coupling the acridine core with an N-acylhydrazone moiety. mdpi.com The synthesis is often a multi-step process. For example, a precursor such as acridine-4-carbaldehyde is required. mdpi.comresearchgate.net This aldehyde is then condensed with a series of substituted benzohydrazides to yield the target N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides. mdpi.comresearchgate.netnih.gov This modular approach allows for the introduction of various substituents on the benzohydrazide (B10538) portion, enabling the systematic study of structure-activity relationships. mdpi.com

Table 3: Synthesis of Acridine N-Acylhydrazone Derivatives

| Acridine Precursor | Reagent | Product Series | Reference(s) |

|---|---|---|---|

| Acridine-4-carbaldehyde | Substituted benzohydrazides (e.g., -H, -F, -Cl, -Br) | N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides | mdpi.comresearchgate.netnih.gov |

Preparation of Acridine Cyclic Imide Hybrid Molecules

The synthesis of hybrid molecules incorporating both the acridine scaffold and a cyclic imide moiety represents a significant strategy in medicinal chemistry. These hybrid structures are typically generated through the condensation reaction of a 9-aminoacridine derivative with a suitable cyclic anhydride (B1165640). researchgate.net This approach allows for the modular combination of the DNA-intercalating properties of the acridine ring with the diverse biological activities associated with cyclic imides, which include antitumor and analgesic effects. researchgate.netrjptonline.org

The reaction is often carried out under microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net A variety of cyclic anhydrides can be employed, such as dihydrofuran-2,5-dione, hexahydroisobenzofuran-1,3-dione, and isochroman-1,3-dione, leading to a diverse range of hybrid molecules. researchgate.net

One specific example is the synthesis of 2-(this compound-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione. In this preparation, 9-amino-4-methylacridine is condensed with hexahydroisobenzofuran-1,3-dione. Research has shown that such compounds can exhibit potent anticancer activity. researchgate.net For instance, the aforementioned this compound derivative was found to have significant cytotoxic effects against the PA-1 human ovarian cancer cell line. researchgate.net

| Compound Name | Molecular Formula | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2-(this compound-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | C₂₂H₂₀N₂O₂ | Ovary (PA-1) | 5.4 | researchgate.net |

Solid-Phase Synthesis Strategies for this compound Conjugates

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of complex molecular conjugates, enabling the rapid generation of libraries of compounds for screening purposes. cam.ac.ukacs.org This methodology is particularly well-suited for creating conjugates of acridine derivatives, where a core scaffold like this compound is systematically elaborated with other molecular entities, such as peptides. nih.govmdpi.com The key advantage of SPS is that the growing molecule is covalently attached to an insoluble resin support, which simplifies the purification process to simple filtration and washing after each reaction step. beilstein-journals.org

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for preparing peptide-acridine conjugates. nih.gov A common and effective approach is the Fmoc/t-Bu strategy, where the N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethoxycarbonyl (Fmoc) group. scielo.org.mx

The synthesis typically begins with a resin support, such as Rink amide resin, which allows for the final product to be cleaved as a peptide amide. nih.govmdpi.com The peptide chain is assembled in a stepwise manner by repeated cycles of Fmoc deprotection (usually with a piperidine (B6355638) solution) followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.orgscielo.org.mx Once the desired peptide sequence is assembled, the terminal Fmoc group is removed, and the acridine moiety, functionalized as a carboxylic acid (e.g., 5-methylacridine-4-carboxylic acid), is coupled to the N-terminus of the resin-bound peptide. nih.govmdpi.com The final cleavage of the conjugate from the resin and removal of side-chain protecting groups is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). nih.gov

This strategy has been successfully employed to synthesize derivatives of 5-methylacridine-4-carboxamide, where the protonable dimethylamino group of the parent drug DACA was replaced with amino acids like lysine and arginine to explore new structure-activity relationships. mdpi.com The modular nature of this solid-phase approach facilitates the rapid creation of diverse peptide-acridine conjugates for biological evaluation. acs.orgnih.gov

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Resin Preparation | The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent. | Dimethylformamide (DMF) | nih.gov |

| 2. Peptide Assembly | Sequential cycles of N-α-Fmoc deprotection and coupling of Fmoc-protected amino acids. | Deprotection: 20% Piperidine in DMF. Coupling: TBTU, HOBt, DIPEA. | nih.gov |

| 3. Acridine Coupling | The N-terminal Fmoc group is removed, and the acridine-carboxylic acid is coupled to the peptide. | Acridine-carboxylic acid, PyBOP, HOBt, DIPEA. | nih.gov |

| 4. Cleavage & Deprotection | The conjugate is cleaved from the resin, and all side-chain protecting groups are removed. | 95% Trifluoroacetic Acid (TFA) with scavengers. | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient and often more environmentally benign routes to complex organic molecules like this compound. These approaches can offer high yields and selectivity under controlled conditions, avoiding the need for stoichiometric and often harsh reagents.

The Friedel-Crafts reaction is a classic method for C-C bond formation involving an electrophilic aromatic substitution. byjus.comorganic-chemistry.org Advanced synthetic strategies have adapted this reaction for the modular and efficient construction of the acridine ring system. A notable method involves a tandem arylation/Friedel-Crafts reaction sequence using o-acylanilines and diaryliodonium salts. jsynthchem.comresearchgate.net

This process can be catalyzed by copper salts, such as copper(II) triflate (Cu(OTf)₂), and proceeds through the initial condensation of a primary amine with the o-acylaniline and the diaryliodonium salt, followed by a dehydrogenative cyclization to form the acridine core. jsynthchem.comjsynthchem.com This method is highly flexible and has been used to produce a variety of substituted acridines with good efficiency. jsynthchem.com For example, the synthesis of 2,4,9-trimethylacridine was achieved in high yield using this copper-catalyzed approach. jsynthchem.com The reaction demonstrates good functional group tolerance and represents a streamlined process for accessing the acridine scaffold. jsynthchem.comresearchgate.net

| Compound Name | Reactants | Catalyst | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2,4,9-Trimethylacridine | 1-(2-amino-3,5-dimethylphenyl)ethanone + Di-p-tolyliodonium triflate | Cu(OTf)₂ | 85% | 91-93 | jsynthchem.com |

Acridine derivatives, particularly in their acridinium (B8443388) salt form, have emerged as powerful organic photoredox catalysts. rsc.org These catalysts can absorb visible light to reach an excited state with significantly enhanced redox potential, enabling them to mediate challenging chemical transformations under mild conditions. researchgate.netnih.gov

One key application is the direct C-H amination of arenes. nih.gov In this process, an acridinium photocatalyst (which can be derived from a this compound scaffold) is irradiated with visible light. The excited catalyst becomes a potent oxidant capable of abstracting a single electron from a primary aliphatic amine. researchgate.netnih.gov This generates a highly reactive amine radical cation. This intermediate can then undergo an electrophilic attack on an electron-rich aromatic or heteroaromatic compound, leading to the formation of a new C-N bond and functionalizing the amine. nih.gov This method is notable for its broad scope, tolerating a wide variety of primary amines, including amino acids, and complex arenes. researchgate.netnih.gov The process often uses aerobic oxygen as the terminal oxidant to regenerate the catalyst, making it a sustainable synthetic strategy. researchgate.net

| Component | Role | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs visible light to initiate electron transfer. | Acridinium Salt (e.g., Mes-Acr-Me⁺) | nih.gov |

| Amine Substrate | The amine to be functionalized; acts as the initial electron donor. | Primary Aliphatic Amines, Amino Acids | researchgate.net |

| Arene Substrate | The C-H bond source for the amination. | Electron-rich Aromatics and Heteroaromatics | nih.gov |

| Light Source | Provides energy to excite the photocatalyst. | Blue LEDs | researchgate.net |

| Terminal Oxidant | Regenerates the ground state of the photocatalyst. | O₂ (from air) | researchgate.net |

Sophisticated Spectroscopic Characterization Techniques for 4 Methylacridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govmdpi.comedinst.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 4-methylacridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and how they are connected. nih.gov

Both ¹H and ¹³C NMR are employed to characterize these compounds. nih.govresearchgate.net For instance, in a study of 9-methylacridine (B196024), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the methyl protons and the aromatic protons, with chemical shifts (δ) reported in parts per million (ppm). chemicalbook.com The specific chemical shifts and coupling constants help in assigning each proton and carbon atom to its position in the acridine (B1665455) ring system. mdpi.com The chemical shifts of common impurities from residual solvents are also well-documented and must be considered during spectral analysis. carlroth.com

Table 1: Representative ¹H NMR Data for 9-Methylacridine in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.196 |

| B | 8.158 |

| C | 7.723 |

| D | 7.490 |

| E (CH₃) | 3.017 |

Data obtained on a 400 MHz spectrometer.

NMR Titration Studies for Molecular Interactionsnih.gov

NMR titration is a powerful method used to study non-covalent interactions between molecules in solution. researchmap.jp This technique has been applied to investigate the binding of this compound derivatives with biomolecules like DNA. nih.govresearchgate.net By incrementally adding a ligand (e.g., a DNA fragment) to a solution of the this compound derivative and monitoring the changes in the NMR spectrum, one can determine the binding affinity and map the interaction site at an atomic level. nih.govresearchmap.jp

For example, NMR titration studies have been performed on 5-methylacridine-4-carboxamide derivatives to confirm their high affinity for both duplex and quadruplex DNA. nih.gov The addition of a DNA quadruplex model to a solution of the acridine derivative resulted in downfield shifts of the imino proton signals of the DNA, indicating an interaction. mdpi.com These shifts, which are changes in the chemical environment of the protons, provide evidence of complex formation and can be used to calculate association constants (Ka). chemrxiv.org

In a study involving a model tweezer molecule and 9-methylacridine, NMR titration in 1,1,2,2-tetrachloroethane-d2 (B1582424) (TCE-d2) was used to quantify the host-guest interaction. chemrxiv.org The observed changes in the chemical shifts of both the host and guest molecules upon complexation allowed for the estimation of an association constant of 1.4 x 10² M⁻¹. chemrxiv.org

X-ray Crystallography for Precise Molecular Structure Determinationmdpi.com

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to elucidate the molecular structures of acridine derivatives and their complexes. researchgate.netnih.gov The diffraction pattern of X-rays passing through a single crystal allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high accuracy. mdpi.com

For instance, the crystal structure of a complex between iron(II) phthalocyanine (B1677752) and 4-methylpyridine (B42270) revealed that two 4-methylpyridine molecules coordinate to the iron center. rsc.org In another study, the reaction of iodine with 9-methylacridine was shown to form polyiodide salts, and the crystal structures of these products were determined. The crystal data, including unit cell dimensions and space group, provide fundamental information about the solid-state packing of the molecules. mdpi.com

Table 2: Example Crystal Data for an Acridine Derivative mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, as a representative example of crystallographic data for a complex heterocyclic system containing an indole (B1671886) moiety, which is structurally related to the acridine core.

Advanced Optical Spectroscopy of this compound

Advanced optical spectroscopy techniques are crucial for probing the electronic and photophysical properties of this compound and its derivatives. These methods investigate how the molecule interacts with light, providing insights into processes such as absorption, emission, and energy transfer.

Fluorescence Studies of this compound and its Derivativessmolecule.comcore.ac.uk

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. Acridine derivatives are known for their fluorescent properties, which can be modulated by their chemical structure and environment. nih.gov

Studies on various acridine derivatives have shown that their fluorescence emission can be influenced by substituents on the acridine ring and by interactions with other molecules, such as DNA. researchgate.netnih.gov For example, the fluorescence of a 5-methylacridine-4-carboxamide derivative was utilized to monitor its interaction with DNA; the emission maximum was observed at 433 nm when excited at 385 nm. mdpi.com The binding of these derivatives to DNA can lead to either an increase ("light-up") or decrease ("light-off") in fluorescence intensity. nih.gov The photophysical properties, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are key parameters determined in these studies. beilstein-journals.org

Table 3: Photophysical Properties of Representative Acridine and Tetrahydroacridine Derivatives

| Compound | λabsmax (nm) | λemmax (nm) | Stokes Shift (cm⁻¹) | Φfluo |

|---|---|---|---|---|

| Methoxy-substituted tetrahydroacridine | 409 | 430 | 1250 | 0.61 |

| Unsubstituted tetrahydroacridine | 398 | 417 | 1170 | 0.22 |

Data from a study on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives in dichloromethane. beilstein-journals.org

Ultrafast Spectroscopy and Photophysical Propertiesresearchgate.net

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy (also known as flash photolysis), are employed to study the dynamics of excited states on femtosecond to microsecond timescales. edinst.comuni-tuebingen.de These pump-probe experiments involve exciting a sample with a short laser pulse (pump) and monitoring the subsequent changes in absorption with a second pulse (probe). edinst.commagnitudeinstruments.com

This methodology allows for the characterization of transient species, such as excited singlet and triplet states, and the investigation of photophysical processes like intersystem crossing and charge transfer. edinst.commdpi.com For instance, transient absorption spectroscopy has been used to study the relaxation processes from upper excited states of porphyrins and the photoreduction of methylviologen by 10-methylacridine orange. rsc.orgresearchgate.net The resulting transient absorption spectra provide a "fingerprint" of the short-lived excited states and their decay kinetics. researchgate.net

Mass Spectrometry for Compound Identification and Structure Verificationmdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to aid in their structural elucidation through the analysis of fragmentation patterns. savemyexams.comweebly.com

For this compound and its derivatives, mass spectrometry provides a precise molecular weight, confirming the elemental composition. researchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the intact molecule. savemyexams.com The presence of a small M+1 peak is also expected due to the natural abundance of the ¹³C isotope. msu.edu Fragmentation patterns, which arise from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information about different parts of the molecule. google.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight) have been used to analyze acridine derivatives, providing clear evidence of the expected molecular ions. mdpi.com

Table 4: Molecular Ion Data for Representative Acridine Derivatives from MALDI-TOF MS mdpi.com

| Compound | Expected [M⁺] | Observed [M⁺] |

|---|---|---|

| Compound 3 | 493.3 | 493.3 |

| Compound 4 | 549.3 | 549.3 |

| Compound 6 | 324.4 | 324.8 |

Data for derivatives of 5-methylacridine-4-carboxylic (B1253512) acid.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These two methods are complementary, governed by different selection rules. edinst.com For a vibration to be IR active, there must be a change in the molecule's dipole moment. edinst.comuni-siegen.de In contrast, a change in the molecule's polarizability is required for a vibration to be Raman active. edinst.comuni-siegen.de Consequently, some vibrations may be active in one technique but not the other, or show different intensities, making the combined use of both techniques a powerful approach for structural elucidation. thermofisher.com

In the context of this compound, FTIR and Raman spectroscopy can be used to identify characteristic vibrational modes associated with its tricyclic aromatic core, the substituted methyl group, and the heterocyclic nitrogen atom. The analysis involves identifying frequencies corresponding to stretching, bending, wagging, twisting, and rocking motions of the molecular bonds. edinst.com

Detailed vibrational analysis of complex molecules like this compound is often supported by computational methods, such as Density Functional Theory (DFT). scirp.orgnih.gov These calculations help in the assignment of observed experimental bands to specific vibrational modes by predicting the frequencies and intensities of both IR and Raman spectra. nih.gov The total energy distribution (TED) analysis is then used to quantify the contribution of different internal coordinates to each normal mode, providing a complete description of the molecule's vibrational character. nih.gov

While a specific, complete experimental and theoretical vibrational analysis for this compound is not detailed in the provided search results, the characteristic frequencies for its constituent functional groups can be predicted based on studies of related aromatic and heterocyclic compounds. scirp.orgnih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique(s) where typically observed | Notes |

| Aromatic C-H stretching | 3100 - 3000 | FTIR, Raman | Vibrations of the hydrogen atoms attached to the acridine rings. |

| Methyl C-H stretching | 2975 - 2850 | FTIR, Raman | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| Aromatic C=C stretching | 1650 - 1450 | FTIR, Raman | Ring stretching vibrations within the benzene (B151609) and pyridine (B92270) rings of the acridine core. |

| C=N stretching | 1650 - 1550 | FTIR, Raman | Stretching of the carbon-nitrogen double bond within the central pyridine ring. |

| C-H in-plane bending | 1300 - 1000 | FTIR, Raman | Bending of C-H bonds within the plane of the aromatic rings. |

| C-C stretching | 1200 - 800 | Raman | Stretching of the carbon-carbon single bonds. Often more prominent in Raman spectra. gatewayanalytical.com |

| C-H out-of-plane bending | 900 - 675 | FTIR | Bending of C-H bonds out of the plane of the aromatic rings. Strong bands in FTIR can indicate the substitution pattern. |

X-ray Absorption Spectroscopy for Electronic and Local Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic and local atomic structure of materials. uu.nl The method involves tuning the energy of an X-ray beam and measuring the sharp increase in absorption that occurs at an absorption edge, which corresponds to the energy required to excite a core electron of a specific element to an unoccupied state or the continuum. osti.gov The resulting spectrum is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). uu.nlosti.gov

For a molecule like this compound, XAS can provide detailed information about the chemical environment of the nitrogen and carbon atoms. The XANES region, which spans from just before the edge to about 50 eV after, is particularly sensitive to the oxidation state, coordination geometry, and bonding characteristics of the absorbing atom. uu.nllibretexts.org

XANES and Scanning Transmission X-ray Microscopy (STXM) Applications

X-ray Absorption Near-Edge Structure (XANES) spectroscopy probes the transitions of core electrons to unoccupied orbitals, providing insight into the unoccupied density of states. aps.org For this compound, the N K-edge and C K-edge XANES spectra would be most informative.

The N K-edge XANES spectrum reveals information about the electronic structure of the nitrogen atom in the acridine ring. Features in the spectrum correspond to transitions from the N 1s core level to unoccupied molecular orbitals, such as π* and σ* orbitals. The energy and intensity of these features are sensitive to the local bonding environment, hybridization, and charge distribution around the nitrogen atom. researchgate.net Similarly, C K-edge XANES can distinguish between carbon atoms in different chemical environments, such as those in the aromatic rings versus the methyl group, based on their distinct electronic structures. libretexts.org

Scanning Transmission X-ray Microscopy (STXM) combines X-ray absorption spectroscopy with microscopy, allowing for spatially resolved chemical analysis. researchgate.net By acquiring XANES spectra at each pixel of a scanned image, STXM can be used to create chemical maps of a heterogeneous sample. For instance, if this compound were incorporated into a larger system, such as a polymer matrix or a biological specimen, STXM could be used to map its distribution and determine if its local chemical state varies across the sample. researchgate.net This is achieved by tuning the X-ray energy to a specific absorption feature of the nitrogen or carbon atoms in the acridine molecule and measuring the X-ray transmission through the sample. researchgate.net

Table 2: Information Obtainable from XAS Techniques for this compound

| Technique | Probed Element Edge | Information Gained |

| XANES | N K-edge | Oxidation state, hybridization (e.g., sp²), and local bonding environment of the nitrogen atom in the heterocyclic ring. libretexts.orgaps.org |

| XANES | C K-edge | Electronic structure of different carbon atoms (aromatic vs. aliphatic methyl group); identification of C=C and C-N bonding. libretexts.org |

| STXM | N K-edge, C K-edge | Spatially resolved mapping of this compound distribution in a heterogeneous sample; investigation of local variations in chemical state. researchgate.net |

Spectroscopic Analysis of Molecular Binding Properties

Acridine derivatives are well-known for their ability to interact with biological macromolecules, particularly DNA. mdpi.com Spectroscopic techniques are crucial for characterizing these binding interactions, providing information on the binding mode, affinity, and conformational changes induced in the macromolecule. researchgate.net The primary methods employed include UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD). mdpi.comresearchgate.net

Studies on derivatives such as 5-methylacridine-4-carboxylic acid show that these molecules have a high affinity for both duplex and G-quadruplex DNA structures. mdpi.com The binding process is monitored by observing changes in the spectroscopic properties of the acridine molecule upon addition of DNA.

UV-Visible Absorption Spectroscopy: The interaction of an acridine derivative with DNA typically leads to changes in its UV-Vis absorption spectrum. mdpi.com Hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance are often indicative of an intercalation binding mode, where the planar acridine ring stacks between the DNA base pairs. researchgate.net Conversely, hyperchromism (an increase in absorbance) may suggest a different interaction, such as groove binding or structural damage to the DNA helix. mdpi.com By titrating the acridine derivative with increasing concentrations of DNA, a binding constant (K_b) can be calculated from the spectral changes. researchgate.net

Fluorescence Spectroscopy: Many acridine derivatives are fluorescent, and their emission properties can change significantly upon binding to a macromolecule like DNA or a protein like human serum albumin (HSA). researchgate.netnih.gov The binding event, such as intercalation into DNA, places the molecule in a different microenvironment, which can lead to fluorescence quenching (decrease in intensity) or enhancement. researchgate.net Fluorescence quenching experiments can be used to determine binding constants (K_b) and Stern-Volmer quenching constants (K_sv), which provide insight into the nature of the quenching mechanism (static or dynamic). mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in chiral macromolecules like DNA upon ligand binding. mdpi.com The CD spectrum of DNA shows characteristic positive and negative bands related to its helical structure. mdpi.com When a small molecule like this compound binds to DNA, it can perturb this structure, leading to changes in the CD spectrum. These changes can provide evidence for intercalation or groove binding and give insight into the specific conformational state of the DNA-ligand complex. mdpi.com

Table 3: Spectroscopic Techniques for Analyzing Molecular Binding of Acridine Derivatives

| Technique | Observed Phenomenon | Information Derived | Reference |

| UV-Vis Absorption | Hypochromism/Hyperchromism, Bathochromic/Hypsochromic shifts | Binding mode (e.g., intercalation), Binding constant (K_b) | mdpi.com, researchgate.net |

| Fluorescence | Quenching or enhancement of emission intensity, Wavelength shifts | Binding affinity (K_b), Binding mechanism, Accessibility of the molecule | researchgate.net, mdpi.com |

| Circular Dichroism (CD) | Changes in DNA characteristic bands (e.g., at 245 and 273 nm) | Conformational changes in the macromolecule (DNA), Nature of the binding interaction | mdpi.com |

Computational and Theoretical Investigations of 4 Methylacridine Molecular Systems

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical methods are fundamental to understanding the intricate electronic behavior of molecular systems like 4-Methylacridine. These computational tools allow for the detailed investigation of electron distribution, energy levels, and molecular properties that are not always accessible through experimental means alone.

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This approach is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org For acridine (B1665455) derivatives, DFT calculations are frequently employed to understand electronic properties, including frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and global chemical reactivity descriptors. tandfonline.comfigshare.com

Studies on related acridine compounds demonstrate the utility of DFT. For instance, in a study of 9-chloro-1-methylacridine-4-carboxylic acid, DFT calculations were performed to analyze the electronic properties of the molecular structure. tandfonline.comfigshare.com Similarly, theoretical studies on quinoline-4-one derivatives have utilized DFT with the B3LYP functional to optimize molecular structures, study tautomeric stability, and analyze reactivity through Frontier Molecular Orbital theory. scirp.org These calculations are often performed in both the gaseous phase and in solution to model environmental effects, using models like the Polarized Continuum Model (PCM). scirp.org The choice of basis set, such as 6-311G(d) or 6-311+G(d), is crucial for obtaining accurate results. scirp.org

DFT calculations provide valuable insights into how substituents affect the acridine core. For example, an electron-donating methyl group, as in this compound, can influence the electronic distribution and reactivity of the molecule, while electron-withdrawing groups have been shown to reduce the LUMO energy in other acridine derivatives.

Table 1: Representative Data from DFT Studies on Acridine-Related Systems

| Compound Studied | Method/Basis Set | Key Findings |

|---|---|---|

| 9-chloro-1-methylacridine-4-carboxylic acid | DFT | Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEP). tandfonline.comfigshare.com |

| Quinoline-4-one derivatives | DFT/B3LYP/6-311G(d) | Optimization of molecular structures, analysis of tautomeric equilibrium, and reactivity prediction. scirp.org |

| 9-Methylacridine-2-sulfonic acid | DFT | Indicated a reduction in LUMO energy compared to unsubstituted acridine due to substituent effects. |

| Nickel(II) complexes with TAML-4 ligand | DFT | Supported the assignment of the electronic structure and oxidation states of the metal center and ligand. nih.gov |

While DFT is powerful, certain molecular situations, such as the study of excited states, photochemistry, or systems with significant electron correlation, require more advanced approaches. Multireference (MR) methods are designed for cases where a single electronic configuration is insufficient to describe the electronic state of a molecule. imsi.institute This is particularly relevant for transition metal systems and radical species, which often have nearly-degenerate electronic states. imsi.institute

Multiconfigurational treatments, like the complete active space self-consistent-field (CASSCF) method, are essential for obtaining accurate results in these complex scenarios. imsi.institute In the CASSCF method, a full configuration interaction calculation is performed within a defined "active space" of orbitals and electrons. osti.gov The selection of this active space is a critical step in the calculation. osti.gov For molecules like this compound, multireference methods would be particularly important for investigating its photophysical properties, as the intrinsic π-π* fluorescence of acridine can be influenced by coupling with close-lying non-emissive n-π* states. researchgate.net These methods, often followed by perturbation theory (e.g., CASPT2), provide a more accurate description of the electronic properties of excited states.

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that provides an approximate solution to the Schrödinger equation. wikipedia.org It assumes that the exact N-body wave function of a system can be approximated by a single Slater determinant, which represents a single electronic configuration. wikipedia.org This methodology, also known as the self-consistent field (SCF) method, treats each electron as moving in the average field created by all other electrons, thus neglecting the explicit correlation in electron motion. wikipedia.org

The primary limitation of the HF method is its neglect of electron correlation, which is the difference between the exact wave function and the HF wave function. epfl.chnumberanalytics.com This omission can lead to inaccuracies, particularly in describing bond dissociation and other properties where electron correlation is significant. epfl.ch

To address this weakness, a variety of post-Hartree-Fock methods have been developed to systematically include electron correlation. wikipedia.orgnumberanalytics.com These methods provide a pathway to more accurate results, albeit at a higher computational cost. They include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Fock operator. MP2, the second-order correction, is a common and cost-effective way to improve upon HF results. epfl.chcatalysis.blog

Configuration Interaction (CI): CI methods expand the true wave function as a linear combination of multiple Slater determinants, representing different electronic configurations (ground and excited states). wikipedia.orgcatalysis.blog Including all possible configurations (Full CI) gives the exact solution within a given basis set but is computationally feasible only for very small systems. epfl.ch

Coupled Cluster (CC) Theory: This method incorporates electron correlation effects with high accuracy and has become a standard for benchmark calculations. numberanalytics.comcatalysis.blog The CCSD(T) variant, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its accuracy. catalysis.blog

For a molecule like this compound, these post-Hartree-Fock methods can provide highly accurate predictions of its structure and energetic properties, serving as benchmarks for less computationally expensive methods like DFT.

Multireference-Based Methods for Electronic Properties

Molecular Orbital (MO) Theory of this compound

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be moving under the influence of all the nuclei in the molecule, not just assigned to individual bonds. wikipedia.org In this framework, electrons occupy molecular orbitals that can extend over the entire molecule. wikipedia.orglibretexts.org This delocalized picture is particularly crucial for understanding the properties of aromatic systems like this compound.

The formation of molecular orbitals is conceptually and mathematically described by the Linear Combination of Atomic Orbitals (LCAO) method. wikipedia.orgdoubtnut.com This approximation posits that a molecular orbital (MO) can be represented as a weighted sum of the constituent atomic orbitals (AOs). wikipedia.org The number of molecular orbitals formed is always equal to the number of atomic orbitals combined. byjus.com

For the LCAO method to be effective, three conditions must be met for the combining atomic orbitals: byjus.com

Similar Energy: The atomic orbitals must have the same or nearly the same energy. For example, a 2p orbital of one atom will combine effectively with a 2p orbital of another, but not with a 1s orbital due to a large energy difference. byjus.com

Same Symmetry: The orbitals must have the same symmetry with respect to the molecular axis. A 2pz orbital on one atom will combine with a 2pz on another (if the z-axis is the internuclear axis), but not with a 2px or 2py orbital. byjus.com

Proper Overlap: The extent of overlap between the atomic orbitals must be significant. Greater overlap leads to a stronger interaction and a more stable bonding molecular orbital. byjus.com

In this compound, the molecular orbitals are constructed from the valence atomic orbitals of its constituent carbon, nitrogen, and hydrogen atoms. The σ orbitals are formed from the head-on overlap of s and p orbitals, while the π orbitals, which are critical to its aromaticity and electronic properties, are formed from the side-on overlap of p orbitals.

The combination of atomic orbitals within the LCAO framework results in the formation of two distinct types of molecular orbitals: bonding and anti-bonding orbitals. unacademy.com

Bonding Molecular Orbitals: These are formed by the constructive (in-phase) interference of atomic orbital wave functions. solubilityofthings.com This overlap leads to an increased electron density in the region between the atomic nuclei. libretexts.org Placing electrons in bonding orbitals stabilizes the molecule, as the electrons are attracted to both nuclei simultaneously, holding them together. libretexts.orglibretexts.org These orbitals are lower in energy than the original atomic orbitals. youtube.com In this compound, these include the σ bonds that form the molecular framework and the delocalized π bonds that characterize the aromatic rings.

Anti-bonding Molecular Orbitals: These are formed by the destructive (out-of-phase) interference of atomic orbital wave functions. solubilityofthings.com This interaction results in a node, or a region of zero electron density, between the nuclei. libretexts.org Placing electrons in anti-bonding orbitals destabilizes the molecule because the electrons are located away from the internuclear region, leading to repulsion between the nuclei. libretexts.orglibretexts.org Anti-bonding orbitals are higher in energy than the original atomic orbitals and are often denoted with an asterisk (), such as σ and π*. byjus.com

The filling of these molecular orbitals with electrons follows the Aufbau principle, with electrons occupying the lowest energy orbitals first. numberanalytics.com The stability of a chemical bond is directly related to the relative number of electrons in bonding versus anti-bonding orbitals.

Table 2: Comparison of Bonding and Anti-bonding Molecular Orbitals

| Characteristic | Bonding Molecular Orbital | Anti-bonding Molecular Orbital |

|---|---|---|

| Formation | Constructive (in-phase) combination of AOs. solubilityofthings.com | Destructive (out-of-phase) combination of AOs. solubilityofthings.com |

| Energy | Lower in energy than parent AOs. youtube.com | Higher in energy than parent AOs. youtube.com |

| Electron Density | Concentrated between the nuclei. libretexts.org | Depleted between the nuclei (node present). libretexts.org |

| Effect on Molecule | Stabilizes the molecule, holds atoms together. libretexts.org | Destabilizes the molecule, pulls nuclei apart. libretexts.org |

| Notation | σ, π | σ, π |

Construction and Interpretation of Molecular Orbital Energy Diagrams

Molecular orbital (MO) diagrams are powerful tools for understanding the electronic structure and reactivity of molecules. libretexts.orglibretexts.orgwikipedia.orgunizin.orgucalgary.ca For this compound, the construction of an MO diagram involves combining the atomic orbitals of the constituent atoms to form molecular orbitals. libretexts.orglibretexts.orgwikipedia.orgunizin.orgucalgary.ca These diagrams illustrate the energy levels of the bonding, anti-bonding, and non-bonding orbitals. libretexts.orglibretexts.orgwikipedia.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. tandfonline.comrsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited. rsc.org

In acridine derivatives, the HOMO is often located on the acridine ring system, while the LUMO is predominantly situated on the acridine moiety as well. rsc.orgrsc.org The introduction of a methyl group at the 4-position can influence the energy levels of these orbitals. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. tandfonline.comresearchgate.netrsc.org For instance, in a study of a 9-chloro-1-methylacridine-4-carboxylic acid, DFT calculations were used to understand its electronic properties, including the FMOs. tandfonline.com

The interpretation of the MO diagram for this compound reveals how the electronic charge is distributed across the molecule and identifies the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be generated from computational data, provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential. tandfonline.combhu.ac.in

Molecular Dynamics Simulations for Conformational and Reactivity Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. vulcanchem.comnih.govucr.edubiorxiv.orgmdpi.com By simulating the motions of atoms and molecules over time, MD can provide valuable information about the conformational landscape, flexibility, and reactivity of this compound. vulcanchem.comnih.govucr.edubiorxiv.orgmdpi.com

Conformational analysis through MD simulations helps to identify the stable conformations of the molecule and the energy barriers between them. nih.gov For flexible molecules, understanding the preferred conformations is crucial for predicting their biological activity and interaction with other molecules. For example, in catalytically active peptides, MD simulations have been used to identify secondary structures and confirm their conformational flexibility in solution. nih.gov

MD simulations can also be used to analyze the reactivity of this compound by studying its interactions with other molecules or its behavior in different solvent environments. nih.gov For instance, the radial distribution function (RDF) can be calculated from MD trajectories to understand the arrangement of solvent molecules around specific atoms of the solute, which can influence its reactivity. nih.gov In a study on catalytically active peptides, RDFs of water molecules around catalytically active residues revealed differences in their secondary structures. nih.gov

Theoretical Studies of Intramolecular Dynamics

The rotation of the methyl group in this compound is a key aspect of its intramolecular dynamics. The barrier to this rotation can be investigated using computational methods, providing insights into the steric and electronic effects within the molecule. acs.orgscitation.orgacs.orgcdnsciencepub.comresearchgate.netkpi.uamdpi.comresearchgate.net

The potential energy barrier for the internal rotation of the methyl group is influenced by the interactions between the methyl hydrogens and the adjacent parts of the acridine ring. scitation.org In substituted toluenes, for example, the barrier to methyl rotation depends on the position of other substituents. scitation.org Theoretical calculations, such as ab initio electronic structure calculations, can produce rotor potentials that are in good agreement with experimental data. scitation.org

The steric bulk of lone-pair electrons on the nitrogen atom in the acridine ring can significantly influence the rotational barrier of the nearby methyl group. acs.orgacs.org Studies on related compounds have shown that repulsive steric interactions can dominate, favoring a specific conformation of the methyl group. scitation.org

The following table summarizes a hypothetical analysis of the rotational barrier of the methyl group in this compound, based on computational data.

| Computational Method | Basis Set | Calculated Rotational Barrier (kJ/mol) |

| Hartree-Fock | 6-31G(d) | 8.5 |

| B3LYP | 6-311+G(d,p) | 6.2 |

| MP2 | cc-pVTZ | 7.0 |

This table is for illustrative purposes and does not represent actual published data.

Computational Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. bluelaze.comuu.nlrsc.orgnih.govrsc.org This is particularly useful for identifying unknown compounds or for understanding the relationship between molecular structure and spectroscopic properties.

Ab initio calculations can be used to approximate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. bluelaze.comrsc.org These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For example, theoretical IR spectra can be simulated and compared with experimental wavenumbers. tandfonline.com

Similarly, the electronic absorption spectra (UV-Vis) can be predicted using time-dependent density functional theory (TD-DFT) or other advanced computational methods. rsc.orgrsc.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. rsc.orgrsc.org For instance, calculations on acridine derivatives have predicted absorption wavelengths due to transitions between HOMO and LUMO. rsc.orgrsc.org

The following table shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Technique | Experimental λmax (nm) | Calculated λmax (nm) | Transition |

| UV-Vis | 385 | 391 | π → π |

| UV-Vis | 250 | 241 | π → π |

This table is for illustrative purposes and does not represent actual published data. The calculated values are based on a study of a related acridine derivative. rsc.orgrsc.org

Computational Design and Modeling of this compound Based Materials

Computational chemistry plays a crucial role in the design and modeling of new materials with specific properties. findaphd.comde-sousa-oliveira.xyz By using computational tools, it is possible to predict the properties of hypothetical molecules and materials before they are synthesized, thus guiding experimental efforts. way2drug.comnih.gov

In the context of this compound, computational methods can be used to design new derivatives with enhanced properties for various applications. For example, by modifying the substituents on the acridine ring, it is possible to tune the electronic and optical properties of the molecule. researchgate.net DFT calculations can be used to screen a large number of candidate molecules and identify those with the desired characteristics, such as a specific HOMO-LUMO gap for applications in organic electronics. researchgate.net

Computational modeling can also be used to study the interactions of this compound-based molecules with other materials, such as polymers or nanoparticles, to design new composite materials. A study on methylacridine dye-zeolite L composites used modeling to understand the orientation of the dye within the zeolite channels, which is crucial for their functional properties. unifr.ch This approach allows for the rational design of materials with tailored optical, electronic, or catalytic properties. findaphd.com

Reactivity and Reaction Mechanisms of 4 Methylacridine

Nucleophilic Reactivity at Specific Sites of the Acridine (B1665455) Core

The acridine ring is generally susceptible to nucleophilic attack, particularly at the 9-position, due to the electron-withdrawing effect of the nitrogen atom. thieme-connect.com However, the reactivity of other positions can be modulated by substituents. The presence of an electron-donating methyl group at the 4-position can influence the regioselectivity of nucleophilic attack.

In N-alkylated or N-protonated acridinium (B8443388) salts, the C-9 position becomes even more activated towards nucleophiles. thieme-connect.com The presence of a methyl group at C-4 would likely exert a steric hindrance effect on nucleophilic attack at the adjacent C-5 position.

Photoinduced Reaction Pathways of 4-Methylacridine Derivatives

Photoexcitation of acridine and its derivatives can lead to a variety of chemical transformations, often involving electron transfer, hydride transfer, and the formation of radical intermediates.

Hydride Transfer Mechanisms in Photoreduction

The photoreduction of acridinium ions in the presence of a suitable hydrogen donor often proceeds via a hydride transfer mechanism. oup.com In the case of 10-methylacridinium (B81027) ions, photoexcitation can lead to the formation of a highly reactive excited state. This excited state can then accept a hydride ion from a donor molecule.

Formation and Reactivity of Radical Intermediates

Photoinduced reactions of acridine derivatives frequently involve the generation of radical intermediates. nih.govchimia.chwhiterose.ac.uk Photoinduced electron transfer (PET) is a common pathway for the formation of these radicals. nih.gov For example, upon photoexcitation, an electron can be transferred from a donor molecule to the acridine derivative, or from the excited acridine derivative to an acceptor molecule, resulting in the formation of a radical ion pair. acs.orgnara-wu.ac.jp

In bimolecular systems involving zinc-myoglobin and a methylacridinium ion, the photoexcited triplet state of zinc-myoglobin is quenched by the methylacridinium ion to form a radical pair consisting of the zinc-myoglobin cation radical and the reduced methylacridine radical. acs.orgnara-wu.ac.jp These radical intermediates can then undergo further reactions, such as back electron transfer. acs.orgnara-wu.ac.jp The detection and characterization of these short-lived radical intermediates are crucial for understanding the reaction mechanism and can be achieved using techniques like mass spectrometry and nuclear magnetic resonance in conjunction with radical traps. chimia.chwhiterose.ac.uknih.gov

The reactivity of these radical intermediates is diverse. They can participate in addition reactions, as seen in the photomediated Minisci reaction where a radical intermediate adds to a protonated heteroaromatic substrate. nih.gov They can also be involved in dehalogenation reactions, where photoinduced electron transfer from an excited 10-methylacridine derivative to a halogenated compound leads to the cleavage of the carbon-halogen bond. lookchem.com

Photoinduced Intramolecular Electron Transfer Processes

In molecules where an electron donor and an electron acceptor moiety are linked to the this compound core, photoinduced intramolecular electron transfer (PET) can occur. acs.orgnara-wu.ac.jp The efficiency of this process is governed by factors such as the distance and orientation between the donor and acceptor, the driving force for electron transfer, and the nature of the linking spacer. acs.orgnara-wu.ac.jp

In reconstituted zinc-myoglobin dyads appended with a methylacridinium ion, photoexcitation of the zinc-myoglobin moiety leads to an intramolecular electron transfer from the triplet excited state of the zinc-myoglobin to the methylacridinium ion. acs.orgnara-wu.ac.jp The rate constants for this intramolecular electron transfer have been determined. acs.orgnara-wu.ac.jp

| Dyad | Quenching Rate Constant (k_ET) (s⁻¹) |

| ZnMbAc(4)Me⁺ | 2.6 x 10³ |

| ZnMbAc(6)Me⁺ | 2.5 x 10³ |

Table showing the first-order quenching rate constants for intramolecular photoinduced electron transfer in zinc-myoglobin dyads. Data sourced from acs.orgnara-wu.ac.jp.

Conversely, photoirradiation of the methylacridinium moiety can also lead to intramolecular quenching reactions from its excited singlet state, which is likely an energy transfer process. acs.orgnara-wu.ac.jp

Electrophilic Aromatic Substitution Reactions on the this compound Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In acridine, electrophilic attack is influenced by the directing effects of the nitrogen atom and any existing substituents. The nitrogen atom deactivates the ring towards electrophilic attack, particularly in acidic media where it is protonated.

The presence of the electron-donating methyl group at the 4-position is expected to activate the ring towards electrophilic substitution, counteracting the deactivating effect of the ring nitrogen to some extent. wikipedia.org The methyl group is an ortho-, para-director. Therefore, in this compound, electrophilic attack would be directed to the positions ortho and para to the methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For example, the nitration of 3-methylacridine (B12685557) with fuming nitric acid in sulfuric acid results in the formation of the 4-nitro derivative in high yield. clockss.org This suggests that electrophilic substitution on a methylacridine scaffold is a viable method for introducing new functional groups. The sulfonation of aromatic compounds is another important electrophilic substitution reaction, typically carried out with sulfuric acid or other sulfonating agents. numberanalytics.comgoogle.comwikipedia.org The position of sulfonation on the this compound ring would be dictated by the directing effects of both the methyl group and the acridine nitrogen.

Redox Chemistry of this compound Systems

The redox chemistry of acridine derivatives is a key aspect of their reactivity, particularly in biological and catalytic systems. The acridine nucleus can undergo both oxidation and reduction reactions.

The reduction of acridine can lead to 9,10-dihydroacridine (B10567) or, under more forcing conditions, to further reduced products. ptfarm.pl The oxidation of acridine with dichromate in acetic acid yields acridone (B373769). ptfarm.pl

The redox potential of acridine derivatives can be tuned by substituents. The electron-donating methyl group at the 4-position would be expected to make the this compound system easier to oxidize and harder to reduce compared to unsubstituted acridine. Studies on substituted N-methylpyridinium cations have shown a clear correlation between the redox potentials and the electronic nature of the substituents, following Hammett linear free energy relationships. nih.gov

The redox chemistry of this compound derivatives is also central to their role in photocatalysis. For instance, 9,10-dihydro-10-methylacridine can act as a hydride donor in redox reactions, and its oxidized form, the 10-methylacridinium ion, can be reduced to regenerate the starting compound, thus completing a catalytic cycle. nih.govlookchem.comnih.gov In these cycles, the system facilitates the transfer of electrons and/or hydrides between a substrate and a reagent. nih.govnih.gov

Rearrangement Reactions Involving the this compound Moiety

Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized, often leading to the formation of structural isomers. In the context of heterocyclic compounds, these reactions can provide pathways to novel structures that are otherwise difficult to synthesize. For the acridine framework, while direct skeletal rearrangements of the this compound molecule itself are not widely reported, several significant rearrangement reactions involving the acridine moiety have been documented. These include thermal rearrangements that lead to the formation of the this compound structure and rearrangements of acridine derivatives that result in substitution at the C-4 position.

Thermal Rearrangement in the Formation of this compound

One of the notable instances involving the this compound moiety is its formation through the thermal rearrangement of N-benzyl-N-methylaniline. cdnsciencepub.comcdnsciencepub.com When N-benzyl-N-methylaniline is heated at high temperatures (approximately 315°C) in a sealed tube under a nitrogen atmosphere, it undergoes a complex rearrangement process. cdnsciencepub.com This reaction yields a mixture of products, including o-toluidine (B26562) and a significant amount of this compound. cdnsciencepub.comcdnsciencepub.com

The mechanism of this transformation is proposed to occur via a free-radical pathway. cdnsciencepub.com The initial step is the homolytic fission of the C-N bond in N-benzyl-N-methylaniline, generating benzyl (B1604629) and N-methylphenylamino free radicals. cdnsciencepub.com These highly reactive intermediates then undergo a series of subsequent fissions and radical recombination steps, ultimately leading to the assembly of the thermodynamically stable, polycyclic aromatic system of this compound. cdnsciencepub.comcdnsciencepub.com The isolation of other products such as methylamine, diphenylmethane, and dibenzyl supports this proposed homolytic mechanism. cdnsciencepub.com

| Reactant | Conditions | Major Products | Proposed Mechanism | Reference |

| N-Benzyl-N-methylaniline | Heating at ~315°C for 100 h in a sealed tube (N₂ atmosphere) | This compound, o-Toluidine, Methylamine, Diphenylmethane, Dibenzyl | Homolytic fission of C-N bond followed by free-radical cascade | cdnsciencepub.com |

Rearrangement of Acridine N-Oxides to 4-Substituted Acridines

A novel rearrangement involving the acridine skeleton has been observed in the reaction of certain 9-phenylacridine (B188086) N-oxide derivatives with acetic anhydride (B1165640) (Ac₂O). thieme-connect.com This reaction provides a pathway to 4-acetoxyacridine derivatives. For instance, the treatment of 2,7-dimethoxy-9-phenylacridine N-oxide with Ac₂O does not yield the expected acridone but instead leads to the rearranged product, 4-acetoxy-2,7-dimethoxy-9-phenylacridine. thieme-connect.com

This transformation is significant as it involves a migration to the C-4 position of the acridine ring. The authors of the study have proposed a mechanism that proceeds through the formation of a key nitrenium ion intermediate. thieme-connect.com This mechanism is distinct from a concerted, Claisen-type rearrangement. The reaction highlights the versatile reactivity of the acridine N-oxide group, which can facilitate substitutions on the acridine core that are not achievable through direct electrophilic substitution on the parent acridine. thieme-connect.com

| Substrate | Reagent | Product | Proposed Intermediate | Reference |

| 2,7-Dimethoxy-9-phenylacridine N-oxide | Acetic Anhydride (Ac₂O) | 4-Acetoxy-2,7-dimethoxy-9-phenylacridine | Nitrenium ion | thieme-connect.com |

Supramolecular Chemistry and Advanced Material Applications of 4 Methylacridine

Non-Covalent Interactions in 4-Methylacridine Assemblies

The self-assembly of this compound into ordered supramolecular structures is governed by a variety of non-covalent interactions. These forces, though individually weak, collectively dictate the spatial organization and stability of the resulting architectures. wikipedia.orgnih.gov Key interactions include hydrogen bonding, π-π stacking, ion-dipole, ion-ion, and lone-pair-π interactions, which together create complex and functional molecular systems.

Hydrogen Bonding Networks and Their Role in Assembly

Hydrogen bonds are highly directional, non-covalent interactions crucial for the formation of stable molecular assemblies. nih.govsemanticscholar.org In the context of acridine (B1665455) derivatives, the nitrogen atom within the heterocyclic ring can act as a hydrogen bond acceptor. nih.govmdpi.com When this compound is co-crystallized with molecules containing hydrogen bond donors, such as carboxylic acids or phenols, robust O-H···N hydrogen bonds are formed. nih.govsemanticscholar.org These interactions are often the primary force linking the constituent molecules into defined structures. semanticscholar.org

For instance, studies on complexes of acridine with various fenamic acids show that the primary interaction linking the acid and the acridine molecule is the O-H···N hydrogen bond. nih.govsemanticscholar.org This bond formation can lead to proton transfer, creating an acridinium (B8443388) cation and a carboxylate anion, which are then organized into chains or other motifs. tandfonline.com Furthermore, weaker C-H···O hydrogen bonds can provide additional stability to the crystal lattice. nih.gov In multicomponent crystals, solvent molecules like water can act as bridges, forming intricate hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯O) that connect cations and anions into larger superstructures like heterotetramers or heterohexamers. mdpi.com The cooperative effect of multiple hydrogen bonds can significantly increase the stability of the resulting assembly. acs.org

Table 1: Examples of Hydrogen Bond Interactions in Acridine-based Crystal Structures

| Interacting Molecules | Hydrogen Bond Type | Role in Assembly | Reference |

| Acridine & Fenamic Acids | O-H···N | Primary interaction linking molecules | nih.govsemanticscholar.org |

| Acridinium & Diclofenac | N–H···O, O–H···O (with solvent) | Forms heterotetramer and heterohexamer blocks | mdpi.com |

| Acridine-based Hydrazones | N-H···O, C=O···H | Stabilizes specific conformers | mdpi.com |

| 9-Aminoacridine (B1665356) & Water | N-H···O, O-H···N | Forms water-bridged supramolecular tetramers | rsc.org |

Pi-Pi Stacking Interactions in Supramolecular Structures

The planar aromatic rings of the acridine core make it highly susceptible to π-π stacking interactions, which are a dominant force in the organization of its supramolecular structures. nih.govresearchgate.net These interactions occur when the electron-rich π-systems of adjacent molecules overlap. In crystals of acridine derivatives, molecules often arrange in an offset or antiparallel stacking fashion to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.netresearchgate.net

Table 2: Geometric Parameters of π-π Stacking in Acridine Assemblies

| System | Centroid-Centroid Distance (Å) | Interplanar Separation (Å) | Structural Motif | Reference |

| Acridinium-Diclofenac Salt | 3.737 - 3.841 | 3.483 | Heterotetramer blocks | mdpi.com |

| Acridine-based Foldamers | - | 3.3 - 3.4 | Interdigitated stacks of four units | nih.gov |

| Acridine Cocrystals | - | - | Infinitely extending offset stacks | researchgate.net |

Ion-Dipole and Ion-Ion Interactions in Self-Assembly

Ion-dipole and ion-ion interactions are powerful electrostatic forces that play a significant role in the self-assembly of charged this compound species. libretexts.orgbyjus.com When the nitrogen atom of this compound is protonated, it forms a 10-methylacridin-10-ium cation. nih.gov This positive charge can then interact strongly with anions (ion-ion interaction) or with the partial negative end of polar molecules (ion-dipole interaction). libretexts.orgbyjus.com

Lone-Pair-Pi Interactions in Supramolecular Organization

Lone-pair-π (lp-π) interactions represent a class of non-covalent force where an electron-rich lone pair from a heteroatom interacts with an electron-deficient π-system. rsc.org The acridine nucleus contains a nitrogen atom with a lone pair of electrons, making it a potential lone-pair donor. researchgate.net Conversely, the aromatic system of acridine can act as a π-system that interacts with lone pairs from other molecules, such as the carbonyl oxygen atoms found in protein backbones. acs.org

While less commonly discussed than hydrogen bonding or π-π stacking, lp-π interactions are recognized as important in biological systems and are increasingly studied in synthetic supramolecular chemistry. rsc.orgresearchgate.net These interactions are not unusual in the crystal structures of organic compounds but have often been overlooked. rsc.org The geometry of these contacts is typically between that of an ideal π-π interaction and a classic lone-pair interaction. acs.org Theoretical calculations have shown that these contacts result in energetically favorable interactions that can contribute to the stability of a given structure. acs.org The study of these interactions is crucial for understanding the full range of forces that govern the organization of molecules like this compound in complex environments. researchgate.net

Host-Guest Chemistry with this compound Components

Host-guest chemistry involves the formation of complexes where a "host" molecule provides a cavity to encapsulate a "guest" molecule through non-covalent interactions. acs.org Macrocyclic hosts like cyclodextrins (CDs), cucurbiturils (CBs), and calixarenes are widely used to bind various guest molecules, including acridine derivatives. acs.orgnih.gov

Acridine dyes, such as acridine orange, have been shown to act as guests for hosts like β-cyclodextrin and cucurbit tandfonline.comuril (CB7). rsc.org The binding is driven by forces such as ion-dipole interactions between the charged guest and the polar portals of the host, as well as hydrophobic interactions. acs.orgrsc.org For example, the protonated (cationic) form of acridine orange binds strongly with CB7, with an equilibrium constant (Keq) of 2.0 × 10^5 M⁻¹, a bond attributed to strong ion-dipole interactions between the cationic guest and the carbonyl rims of the host. rsc.org In contrast, the neutral form binds more weakly. rsc.org

This selective binding can dramatically alter the properties of the guest molecule. Encapsulation within a host cavity can enhance the solubility of hydrophobic drugs, protect them from degradation, and modify their chemical reactivity, such as shifting the pKa value of the guest dye. acs.orgnih.gov The complexation of acridine orange with CB7, for instance, increases its basicity, shifting its pKa by approximately 2.6 units. rsc.org This ability to tune molecular properties through host-guest complexation is a cornerstone of supramolecular chemistry, with applications in creating sensors and drug delivery systems. rsc.orgnih.gov

Table 3: Host-Guest Complexation Involving Acridine Derivatives

| Host | Guest | Driving Force(s) | Key Finding | Reference |

| Cucurbit tandfonline.comuril (CB7) | Acridine Orange (cationic) | Ion-dipole, Hydrophobic | Strong binding (Keq = 2.0 × 10^5 M⁻¹), pKa shift | rsc.org |

| Cucurbit nih.govuril (CB8) | Acridine Dye (cationic) | Ion-dipole, Hydrophobic | Forms 1:2 host:guest complex | nih.gov |

| β-Cyclodextrin | Acridine Orange (neutral) | Hydrophobic | Weaker binding than with CB7 | rsc.org |

| Cucurbit queensu.cauril (Q queensu.ca) | Acridine Orange | - | Forms ternary complex 2AO@Q queensu.ca | worktribe.com |

Self-Assembly and Self-Organization of this compound Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the sum of various non-covalent interactions. jlu.edu.cnnih.gov Acridine derivatives, including this compound, are excellent building blocks for creating diverse supramolecular architectures due to their defined shape and multiple interaction sites. nih.govrsc.org The process is a hallmark of supramolecular chemistry, enabling the construction of complex systems from simpler components. wikipedia.org

The interplay of hydrogen bonding and π–π stacking is a common driver for the self-assembly of acridine-based structures. rsc.org For instance, acridine-derived macrocycles have been shown to self-assemble in the solid state into organized structures governed by these forces. rsc.org In other systems, acridine appendages on helical molecules can direct their assembly into discrete dimers or extended one-dimensional arrays through face-to-face π-stacking. nih.gov The resulting patterns are recurrent and predictable based on the molecular design. nih.gov

The introduction of metal coordination can provide an even stronger and more directional force to guide assembly. The ability of the acridine nitrogen to coordinate with metal ions like Pd(II) can overwhelm other non-covalent forces, leading to the formation of new, stable metal-mediated assemblies such as macrocycles and multihelical structures. This demonstrates how different types of interactions can be used in concert to achieve hierarchical control over the final architecture, progressing from simple molecules to discrete objects and then to extended 1D, 2D, or 3D arrays. The ability to form such ordered assemblies is critical for applications in materials science, including the development of electroactive layers and functional devices. acs.org

This compound in Crystal Engineering and Co-crystal Synthesis